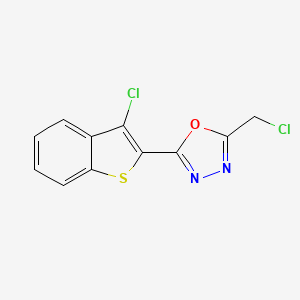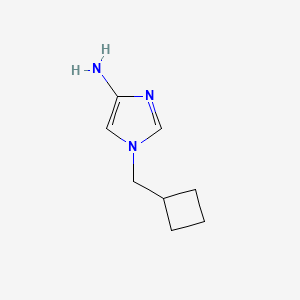
2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid is a complex organic compound that belongs to the family of diaza-crown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in various industrial processes, such as catalysis and material science.
Wirkmechanismus
The mechanism of action of 2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diaza-crown ether structure, which provides a suitable environment for metal ion binding. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A related compound with similar metal ion binding properties.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another derivative with distinct chemical properties.
Uniqueness
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid is unique due to its specific structure, which allows for the formation of highly stable metal ion complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
Eigenschaften
CAS-Nummer |
86952-03-6 |
|---|---|
Molekularformel |
C12H22N2O6 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
2-[10-(carboxymethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O6/c15-11(16)9-13-1-5-19-7-3-14(10-12(17)18)4-8-20-6-2-13/h1-10H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ABTQGSUSLWDPQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCN1CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)








